molecular formula C8H9NO3 B1339165 1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 141605-22-3

1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B1339165
CAS No.: 141605-22-3
M. Wt: 167.16 g/mol
InChI Key: UENKXQVSDZHOQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of 2-oxo-1,2-dihydropyridines. These compounds are known for their diverse biological activities and potential applications in pharmaceuticals and organic synthesis. The structure of this compound includes a pyridine ring with an ethyl group at the 1-position, a keto group at the 2-position, and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be synthesized through various methods. This reaction typically proceeds under reflux conditions in ethanol, followed by acidification with concentrated hydrochloric acid to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Alkyl Halides: Used in substitution reactions to introduce alkyl groups.

    Formaldehyde and Enamines: Used in condensation reactions to form complex heterocyclic structures.

Major Products Formed:

    Alkylated Derivatives: Formed through substitution reactions.

    Fused Heterocyclic Compounds: Formed through condensation reactions.

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

IUPAC Name

1-ethyl-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-9-5-3-4-6(7(9)10)8(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENKXQVSDZHOQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C(C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00566717
Record name 1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141605-22-3
Record name 1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.